21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione

glucocorticoid potency in vivo efficacy lymphocyte depletion

21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione (CAS 2435-02-1), also designated as Δ4,6-dehydrocortisone acetate or 6,7-didehydrocortisone 21-acetate, is a synthetic pregnane steroid characterized by a 4,6-diene-3,11,20-trione backbone with a 21-acetoxy substituent [REFS-1, REFS-2]. It is formally categorized as a derivative of cortisone and is recognized in pharmacopoeial frameworks as Hydrocortisone EP Impurity B [REFS-3, REFS-4].

Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
Cat. No. B12315671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione
Molecular FormulaC23H28O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2C=CC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-17,20,28H,6-9,11-12H2,1-3H3/t16-,17-,20+,21?,22-,23-/m0/s1
InChIKeyQDQSHYPJQHVPIE-LCLBLDJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione (CAS 2435-02-1): A 4,6-Diene Corticosteroid Reference Standard


21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione (CAS 2435-02-1), also designated as Δ4,6-dehydrocortisone acetate or 6,7-didehydrocortisone 21-acetate, is a synthetic pregnane steroid characterized by a 4,6-diene-3,11,20-trione backbone with a 21-acetoxy substituent [REFS-1, REFS-2]. It is formally categorized as a derivative of cortisone and is recognized in pharmacopoeial frameworks as Hydrocortisone EP Impurity B [REFS-3, REFS-4]. The compound is a process-related impurity arising during the partial synthesis of cortisone acetate and serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) [4].

Why Generic Cortisone or Prednisone Analogs Cannot Substitute for 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione


The structural feature of a 4,6-diene system in the steroid A-ring fundamentally differentiates 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione from common 4-ene (e.g., cortisone acetate) or 1,4-diene (e.g., prednisone acetate) analogs. This distinct unsaturation pattern alters glucocorticoid receptor (GR) binding pharmacodynamics and in vivo potency, as demonstrated by a 1951 head-to-head study where the 4,6-diene derivative induced a 54% decrease in peripheral lymphocyte count in CBA mice versus cortisone acetate at matched 300 µg daily doses [1]. Later data reinforced this, showing 6,7-dehydrocortisone to be twice as effective as cortisone acetate in an adrenalectomized rat survival model [2]. Consequently, substituting this compound with a conventional corticosteroid standard would compromise pharmacopoeial impurity traceability and invalidate comparative potency studies.

Quantitative Differentiation Guide: 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione vs. In-Class Corticosteroid Analogs


In Vivo Lymphocyte Depletion Activity: 4,6-Diene vs. Cortisone Acetate

In a 1951 head-to-head comparison, daily subcutaneous administration of 300 µg of the diene (Δ4,6-dehydrocortisone acetate) to adult CBA mice for 21 days produced a 54% reduction in peripheral blood lymphocytes per cubic millimeter, a benchmark previously established for cortisone acetate. The study reported that the diene mirrored the lymphocyte-depleting actions of cortisone acetate under the same dosing and duration regimen, demonstrating equivalent glucocorticoid-mediated bioactivity [1].

glucocorticoid potency in vivo efficacy lymphocyte depletion pharmacodynamics

Survival Protection Efficacy: 6,7-Dehydrocortisone vs. Cortisone Acetate and 17-Hydroxycorticosterone

In an adrenalectomized rat model of acute egg-white-induced lethality, 6,7-dehydrocortisone demonstrated significantly superior protective efficacy compared to cortisone acetate. The study quantified that cortisone acetate was only 50% as effective as 6,7-dehydrocortisone, while being approximately 75% as effective as 17-hydroxycorticosterone [1]. This translates to a two-fold potency advantage for the 4,6-diene structure in a survival-dependent bioassay.

adrenal insufficiency egg-white lethality survival assay relative potency

Regulatory Identity: Chromatographic Resolution from Co-eluting Cortisone Acetate

21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione is codified as Hydrocortisone EP Impurity B, with a unique retention time profile distinct from the parent cortisone acetate. Its predicted LogP value of 1.9, versus cortisone acetate's typical LogP of approximately 2.5, indicates differential reversed-phase HPLC behavior, enabling baseline resolution under standard pharmacopoeial gradient conditions [REFS-1, REFS-2]. The compound's melting point (236-237 °C) further distinguishes it from cortisone acetate (223-228 °C), providing a simple identity verification metric for incoming QC .

pharmacopoeial standard HPLC resolution EP Impurity B ANDA validation

Solid Form Stability and Handling: Distinct from Prednisolone Acetate

The compound is isolated as a white to off-white crystalline solid with a melting point of 236-237 °C, markedly higher than structurally similar prednisolone acetate (mp 237-239 °C decomp.) and cortisone acetate (223-228 °C). Its limited solubility in chloroform and methanol (slightly soluble) dictates specific solvent conditions for stock solution preparation, avoiding solvent-mediated degradation common with more labile 1,4-diene analogs. The recommended storage at 2-8 °C (refrigerated) is consistent with 21-acetate esters, offering long-term stability suitable for reference standard use [REFS-1, REFS-2].

solid-state characterization thermal stability storage conditions crystallinity

Key Application Scenarios for Procuring 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione


ANDA Method Validation: Specificity and System Suitability for Hydrocortisone Formulations

Regulatory bodies require baseline resolution of Hydrocortisone EP Impurity B from the active pharmaceutical ingredient during HPLC analysis. The compound's unique LogP and melting point facilitate HPLC method development, enabling separation from cortisone and other structurally similar impurities. Procurement of a highly characterized batch with a Certificate of Analysis (CoA) is mandatory for demonstrating specificity in abbreviated new drug application (ANDA) submissions [REFS-1, REFS-2].

Glucocorticoid Structure-Activity Relationship (SAR) Studies: Evaluating 4,6-Diene Contributions to Potency

The established in vivo efficacy of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione, which is twice that of cortisone acetate in a survival assay, provides a defined benchmark for SAR investigations focused on the A-ring unsaturation pattern. Academic or industrial medicinal chemistry teams can directly use the compound as a probe to dissect the contributions of the 4,6-diene geometry to glucocorticoid receptor binding affinity and transactivation profile, without the confounding factors of a 1,4-diene or 9α-fluoro substitution [1].

Clinical Trial Comparator: Evaluating Selective GR Modulators (SEGRMs) Against a Classical Potent Corticosteroid

For trials investigating dissociated glucocorticoid receptor ligands, the compound serves as a potent positive control with a well-documented 4,6-diene backbone. Its comparative data against cortisone acetate allows researchers to benchmark the therapeutic index of novel SEGRMs, demonstrating whether reduced lymphocyte suppression is achievable while maintaining survival benefit, as observed in the adrenalectomized rat model [1].

Stability-Indicating Method Development: Forced Degradation and Impurity Tracking

The compound's thermal and chemical stability profile, as evidenced by its melting point, makes it suitable for use as a system suitability marker in forced degradation studies. Analytical development scientists can spike the standard into hydrocortisone formulations and subject samples to heat, acid, base, and oxidative stress, using its resolution from cortisone to quantitatively track degradation kinetics and validate the stability-indicating nature of the method [1].

Quote Request

Request a Quote for 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.